4-Chloroindole

Catalog No.
S596633
CAS No.
25235-85-2
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroindole

CAS Number

25235-85-2

Product Name

4-Chloroindole

IUPAC Name

4-chloro-1H-indole

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

Synonyms

4-Chloro-1H-indole; NSC 88141;

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

4-Chloroindole is an organic compound belonging to the class of heterocyclic aromatic compounds called indoles. It is a colorless solid at room temperature and is a derivative of indole, with a chlorine atom substituted at the fourth position of the indole ring []. 4-Chloroindole is a versatile building block used in the synthesis of various complex molecules with diverse applications in scientific research, particularly in medicinal chemistry and plant biology [].


Molecular Structure Analysis

The key feature of 4-Chloroindole's structure is the indole ring system. This five-membered nitrogen-containing aromatic ring (indole) is fused to a benzene ring. In 4-chloroindole, a chlorine atom is attached to the fourth carbon atom of the indole ring []. This specific substitution pattern can influence the molecule's reactivity and its interactions with other molecules [].

The presence of the aromatic rings and the nitrogen atom contribute to the planarity of the molecule, allowing for efficient delocalization of electrons. This delocalization can affect the molecule's stability and its ability to participate in certain chemical reactions [].


Chemical Reactions Analysis

One of the most significant reactions involving 4-chloroindole is its conversion to 4-Chloroindole-3-acetic acid (4-Cl-IAA) []. This reaction is typically achieved through condensation with acetic acid under acidic conditions [].

  • Balanced Chemical Equation:

4-Chloroindole + CH3COOH -> 4-Cl-IAA + H2O []

4-Cl-IAA is a plant hormone belonging to the auxin class. Auxins play a crucial role in plant growth and development by regulating cell division, elongation, and differentiation [].


Physical And Chemical Properties Analysis

  • Melting Point: 79-81 °C []
  • Boiling Point: 129-130 °C / 4 mmHg (literature value) []
  • Solubility: Soluble in ethanol (50 mg/mL) []
  • Density: 1.259 g/mL at 25 °C (literature value) []

Mechanism of Action (if applicable)

4-Chloroindole itself does not have a well-defined mechanism of action in biological systems. However, its derivative, 4-Cl-IAA, functions as a plant auxin. The mechanism of auxin action is complex but involves binding to specific receptors in plant cells, leading to the activation of various signaling pathways that regulate gene expression and cellular processes [].

4-Chloroindole is considered a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25235-85-2

Dates

Modify: 2023-09-14

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